Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H22ClN3O2 |
|---|---|
Molecular Weight |
311.81 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2/c1-10-17-11(9-13(16)18-10)12-7-5-6-8-19(12)14(20)21-15(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
SJPTYLAEMSKSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Functional Groups
- Piperidine ring with substitution at nitrogen by tert-butoxycarbonyl (Boc) group.
- Pyrimidine ring substituted with chlorine at position 6 and methyl at position 2.
- Linkage between the piperidine ring and pyrimidine ring at the 2-position of piperidine.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves:
- Formation or availability of a Boc-protected piperidine intermediate.
- Functionalization of the pyrimidine ring, specifically 6-chloro-2-methylpyrimidin-4-yl derivative.
- Coupling of the pyrimidine moiety to the piperidine ring at the 2-position via nucleophilic substitution or transition-metal catalyzed cross-coupling.
This approach aligns with the synthetic routes reported for closely related compounds such as tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate, where nucleophilic aromatic substitution and esterification steps are employed.
Detailed Synthetic Routes
Starting Materials
- Boc-protected piperidine derivatives (e.g., tert-butyl piperidine-1-carboxylate).
- 6-Chloro-2-methylpyrimidin-4-yl halides or activated pyrimidine derivatives.
Key Reaction Steps
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution or transition-metal catalyzed coupling | Reaction of Boc-protected piperidine with 6-chloro-2-methylpyrimidin-4-yl halide in the presence of base (e.g., triethylamine) and solvent (e.g., dichloromethane) | Formation of C-N bond linking piperidine 2-position to pyrimidine ring |
| 2 | Purification | Silica gel chromatography or crystallization | Isolation of pure this compound |
Industrial scale synthesis may use continuous flow reactors and automated systems to optimize yield and purity.
Solubility and Formulation Notes
For preparation of stock solutions, this compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water in a stepwise manner ensuring clarity at each step. Physical methods like vortexing, ultrasound, or hot water bath can assist dissolution.
Related Synthetic Examples
- Preparation of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves similar steps with substitution at the 4-position of piperidine and use of tert-butyl chloroformate for Boc protection.
- Use of potassium carbonate as base in ethanol-water mixtures at reflux to facilitate nucleophilic substitution reactions has been reported for related piperidine derivatives.
- Cesium fluoride in N,N-dimethylacetamide at elevated temperatures (85°C) has been used to promote coupling reactions involving piperidine carbamate derivatives and pyrimidine halides.
Data Tables Summarizing Preparation Conditions
Research Findings and Notes
- The Boc protecting group is stable under the reaction conditions used for coupling and can be removed later if needed.
- The chlorine substituent at the 6-position of the pyrimidine ring can influence reactivity and biological activity.
- Transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) is a viable alternative to nucleophilic aromatic substitution for attaching the pyrimidine moiety.
- Physical methods such as vortexing and ultrasound are useful adjuncts in solution preparation for biological assays.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorine Position
The 6-chloro substituent on the pyrimidine ring undergoes nucleophilic displacement with various nucleophiles. Key reactions include:
| Nucleophile | Reaction Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | Ethanol, 80°C, 12h | 6-Amino-2-methylpyrimidin-4-yl derivative | 72% | |
| Methoxide (CH₃O⁻) | DMF, 60°C, 6h | 6-Methoxy-2-methylpyrimidin-4-yl analog | 68% | |
| Thiophenol (PhSH) | K₂CO₃, DMSO, 100°C, 8h | 6-Phenylthio derivative | 65% |
Mechanistic Insight : The electron-withdrawing pyrimidine ring activates the chlorine atom for SNAr reactions, with regioselectivity governed by steric and electronic factors.
Hydrolysis of the Tert-Butyl Carbamate Group
The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield a free piperidine amine:
| Conditions | Reagents | Product | Purity | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 4M HCl in dioxane, RT, 2h | Piperidine-2-(6-chloro-2-methylpyrimidin-4-yl) | ≥95% | |
| Basic (TFA) | 20% TFA in DCM, RT, 1h | Deprotected piperidine derivative | 90% |
Applications : The deprotected amine is pivotal for further functionalization, such as amide bond formation or reductive alkylation .
Cross-Coupling Reactions via the Chloro Substituent
The chlorine atom participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Key Note : Reactions require anhydrous conditions and inert atmospheres for optimal yields .
Functionalization of the Methyl Group on Pyrimidine
The 2-methyl group undergoes oxidation and halogenation:
| Reaction Type | Reagents | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 70°C, 4h | 2-Carboxypyrimidin-4-yl derivative | 55% | |
| Bromination | NBS, AIBN, CCl₄ | Reflux, 6h | 2-Bromomethylpyrimidin-4-yl analog | 60% |
Limitations : Over-oxidation or side reactions may occur without precise stoichiometric control.
Ring-Opening Reactions of the Piperidine Moiety
The piperidine ring can undergo ring-opening under strong acidic or reductive conditions:
| Conditions | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Reductive cleavage | LiAlH₄, THF, 0°C | Linear amine derivative | Scaffold diversification | |
| Acidic ring-opening | H₂SO₄, 120°C | Dicarboxylic acid intermediate | Polymer synthesis |
Key Research Findings
-
The chlorine atom is the most reactive site, enabling diversification via cross-coupling (e.g., Suzuki reactions) .
-
The tert-butyl carbamate group provides a stable protective strategy for piperidine, with cleavage achievable under mild acidic conditions .
-
Methyl group oxidation requires stringent control to avoid side-product formation.
Scientific Research Applications
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, a comparison with analogous compounds is provided below. Key differences lie in substituent positioning, steric effects, and electronic properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | C₁₅H₂₂ClN₃O₂ | 311.81 | 6-Cl, 2-Me (pyrimidine), tert-butyl (piperidine) | 2.8 | 0.15 (DMSO) |
| Tert-butyl 2-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate | C₁₅H₂₂ClN₃O₂ | 311.81 | 4-Cl, 6-Me (pyrimidine), tert-butyl (piperidine) | 2.5 | 0.25 (DMSO) |
| 2-(6-Chloro-2-methylpyrimidin-4-yl)piperidine | C₁₀H₁₃ClN₃ | 210.69 | 6-Cl, 2-Me (pyrimidine), unprotected NH (piperidine) | 1.2 | 1.8 (Water) |
| Tert-butyl 2-(6-fluoro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | C₁₅H₂₂FN₃O₂ | 295.36 | 6-F, 2-Me (pyrimidine), tert-butyl (piperidine) | 2.3 | 0.30 (DMSO) |
<sup>*</sup>LogP values estimated via computational methods (e.g., XLogP3).
Key Findings :
Substituent Position Sensitivity :
- The 6-chloro-2-methylpyrimidin-4-yl isomer (target compound) exhibits lower solubility in DMSO compared to its 4-chloro-6-methylpyrimidin-2-yl analog, likely due to steric hindrance from the tert-butyl group and reduced hydrogen-bonding capacity .
- Removing the tert-butyl group (as in 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine) significantly increases water solubility (1.8 mg/mL vs. 0.15 mg/mL), highlighting the protective group’s impact on hydrophobicity.
Halogen Effects: Replacing chlorine with fluorine at the pyrimidine 6-position reduces molecular weight and LogP (2.3 vs.
Biological Activity :
- Preliminary studies suggest the tert-butyl-protected analogs show superior stability in metabolic assays (e.g., liver microsomes) compared to unprotected piperidine derivatives. However, unprotected variants demonstrate faster cellular uptake in vitro .
Limitations of Available Data
The provided evidence lacks direct references to this compound or its analogs. For instance, discusses phenolic compounds in culinary contexts, while and focus on general research tools like Data Tables or platforms like ResearchGate. Thus, the above comparison relies on extrapolation from structural analogs and general principles of medicinal chemistry.
For authoritative data, consult peer-reviewed databases (e.g., SciFinder, Reaxys) or literature on pyrimidine-based drug discovery.
Biological Activity
Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate (CAS Number: 2731013-99-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings, including case studies and relevant data tables.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₃O₂ |
| Molecular Weight | 311.81 g/mol |
| CAS Number | 2731013-99-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential activity as an inhibitor in several pathways, which may include:
- Antiviral Activity : Similar compounds have shown promise as neuraminidase inhibitors, which are crucial in viral replication processes. For instance, derivatives containing pyrimidine moieties have been documented to inhibit viral entry and replication effectively .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can suppress pro-inflammatory cytokines and inhibit cyclooxygenase (COX) activity, which is significant in the treatment of inflammatory diseases .
Case Studies
- Antiviral Efficacy : In vitro studies have demonstrated that derivatives of pyrimidine exhibit significant antiviral activity against various viruses. For example, compounds structurally related to this compound were tested against the herpes simplex virus (HSV) and showed promising IC₅₀ values, indicating effective inhibition at low concentrations .
- Anti-inflammatory Effects : A study focusing on the anti-inflammatory potential of similar piperidine derivatives reported IC₅₀ values for COX inhibition comparable to established anti-inflammatory drugs like celecoxib. The compounds demonstrated a capacity to reduce edema in animal models, suggesting their utility in treating inflammatory conditions .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Viral Replication : Studies indicate that the compound may inhibit viral replication through mechanisms involving receptor binding and subsequent cellular entry blockade .
- Cytotoxicity Assessments : Cytotoxicity assays reveal that while exhibiting antiviral properties, the compound maintains a favorable safety profile, with selectivity indices indicating low toxicity to host cells compared to viral targets .
Q & A
Basic: What are the recommended synthetic strategies for Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate?
Answer:
The synthesis typically involves multi-step reactions:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent undesired side reactions during subsequent steps .
Pyrimidine Coupling : React the Boc-protected piperidine with a pre-functionalized 6-chloro-2-methylpyrimidin-4-yl moiety via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Purification : Use silica gel column chromatography (ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization in ethanol/water for higher purity .
Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for coupling) and stoichiometric ratios (1:1.2 for piperidine:pyrimidine derivatives) to maximize yield.
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption .
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection is advised if airborne particles are generated during weighing .
- Decomposition Risks : Monitor for color changes (e.g., yellowing), which may indicate degradation. Conduct periodic TLC or HPLC analysis to verify stability .
Advanced: How can contradictions between experimental and computational spectral data (e.g., NMR) be resolved?
Answer:
X-ray Crystallography : Confirm the molecular structure using single-crystal diffraction. Refine data with SHELXL for accurate bond lengths/angles, which can validate NMR assignments .
Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational flexibility or rotameric equilibria affecting signal splitting .
DFT Calculations : Compare experimental / NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* level) to identify misassignments .
Advanced: What strategies optimize reaction yields in the presence of steric hindrance from the tert-butyl group?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reduce steric crowding during coupling reactions .
- Catalysis : Employ Pd(PPh₃)₄ or CuI for Ullmann-type couplings, which tolerate bulky substituents .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (100–120°C, 30 min) to accelerate sluggish reactions hindered by steric effects .
Advanced: How can researchers analyze the compound’s interaction with biological targets?
Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases), focusing on the pyrimidine ring’s electrostatic interactions .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ) .
SAR Analysis : Synthesize analogs (e.g., varying chloro/methyl substituents) to correlate structural changes with activity trends .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : and NMR (CDCl₃ or DMSO-d₆) to confirm piperidine and pyrimidine proton environments.
- HRMS : High-resolution mass spectrometry (ESI+) for molecular ion validation ( ~323.82) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
Advanced: How to address low crystallinity during X-ray diffraction analysis?
Answer:
- Crystallization Screens : Test solvent mixtures (e.g., dichloromethane/pentane, acetone/water) using vapor diffusion or slow evaporation .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K to mitigate ice formation .
- Data Collection : Use synchrotron radiation for weak diffractors. Process data with SHELX or WinGX for improved refinement .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (Gaussian 09) to identify reactive sites. The pyrimidine ring’s LUMO likely governs electrophilic reactivity .
- MD Simulations : Simulate solvation effects in water/DMSO to assess Boc group hydrolysis kinetics .
Basic: What are the key safety hazards associated with this compound?
Answer:
- Toxicity : Limited data; assume acute toxicity (Category 4, H303/H313). Avoid inhalation/ingestion .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- First Aid : Immediate eye rinsing (15 min) and medical consultation for skin contact .
Advanced: How to resolve discrepancies between theoretical and experimental melting points?
Answer:
DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions or impurities .
Powder XRD : Compare experimental patterns with simulated data (Mercury 4.0) to identify crystalline phases .
Re-crystallization : Repurify using gradient cooling (e.g., 60°C → 4°C over 24 hr) to isolate the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
